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molecular formula C8H7FN2 B1521093 4-Amino-2-fluoro-3-methylbenzonitrile CAS No. 757247-93-1

4-Amino-2-fluoro-3-methylbenzonitrile

Cat. No. B1521093
M. Wt: 150.15 g/mol
InChI Key: GTAKXKONKSMWLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09193692B2

Procedure details

A mixture of dimethyl sulfoxide (400 mL) and potassium nitrite (22.67 g, 266 mmol) was stirred to dissolve potassium nitrite and 4-amino-2-fluoro-3-methylbenzonitrile (10 g, 66.6 mmol) and copper(I) bromide (1.911 g, 13.32 mmol) were added. Aqueous 48% hydrogen bromide (33 mL, 266 mmol), diluted with dimethyl sulfoxide (200 mL), was added dropwise and the reaction stirred for 2 h. After complete conversion of starting material, the reaction mixture was poured into iced-cold water and neutralized to pH 7 with cold concentrated sodium hydroxide. The resulting solid was collected by filtration to give the desired product (11.4 g, 53.3 mmol, 80% yield) as white solid. 1H NMR (400 MHz, CHLOROFORM-d) δ (ppm) 7.47 (d, J=9.37 Hz, 1H), 7.33 (t, 1H), 2.39 (d, J=2.34 Hz, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
copper(I) bromide
Quantity
1.911 g
Type
catalyst
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
22.67 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
80%

Identifiers

REACTION_CXSMILES
N([O-])=O.[K+].N[C:6]1[CH:13]=[CH:12][C:9]([C:10]#[N:11])=[C:8]([F:14])[C:7]=1[CH3:15].[BrH:16].[OH-].[Na+]>CS(C)=O.[Cu]Br.O>[Br:16][C:6]1[CH:13]=[CH:12][C:9]([C:10]#[N:11])=[C:8]([F:14])[C:7]=1[CH3:15] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[K+]
Name
Quantity
10 g
Type
reactant
Smiles
NC1=C(C(=C(C#N)C=C1)F)C
Name
copper(I) bromide
Quantity
1.911 g
Type
catalyst
Smiles
[Cu]Br
Step Two
Name
Quantity
33 mL
Type
reactant
Smiles
Br
Name
Quantity
200 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
22.67 g
Type
reactant
Smiles
N(=O)[O-].[K+]
Name
Quantity
400 mL
Type
solvent
Smiles
CS(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
the reaction stirred for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=C(C#N)C=C1)F)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 53.3 mmol
AMOUNT: MASS 11.4 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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